

# A Comprehensive Technical Guide to 4-Nitrobenzamide

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## Compound of Interest

Compound Name: 4-Nitrobenzamide

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This document provides a detailed overview of **4-Nitrobenzamide**, a key chemical intermediate. It covers its fundamental chemical and physical properties, experimental protocols for its synthesis and analysis, and its role in the development of pharmaceuticals and other fine chemicals.

## Core Chemical and Physical Properties

**4-Nitrobenzamide**, also known as p-Nitrobenzamide, is an organic compound with the molecular formula  $C_7H_6N_2O_3$ .<sup>[1]</sup> It presents as a white to light yellow crystalline powder.<sup>[1]</sup> This compound is a derivative of benzamide and is characterized by a nitro group substituted at the para (4) position of the benzene ring. It is generally stable under normal conditions but is incompatible with strong oxidizing agents and strong bases.<sup>[2][3]</sup>

Table 1: Physicochemical Properties of **4-Nitrobenzamide**

Property	Value	Reference
Molecular Weight	166.13 g/mol	[1][4]
Molecular Formula	C7H6N2O3	[2][4][5]
CAS Number	619-80-7	[5]
IUPAC Name	4-nitrobenzamide	[4]
Synonyms	p-Nitrobenzamide, Benzamide, 4-nitro-	[1][4][5]
Appearance	White to light yellow crystalline powder	[1]
Melting Point	199-202 °C	[1][2]
Boiling Point	Decomposes at high temperatures	[1]
Solubility	Insoluble in water; Soluble in ethanol, chloroform, and hot acetic acid	[1][4]
Density	Approximately 1.4 g/cm <sup>3</sup>	[1][2]

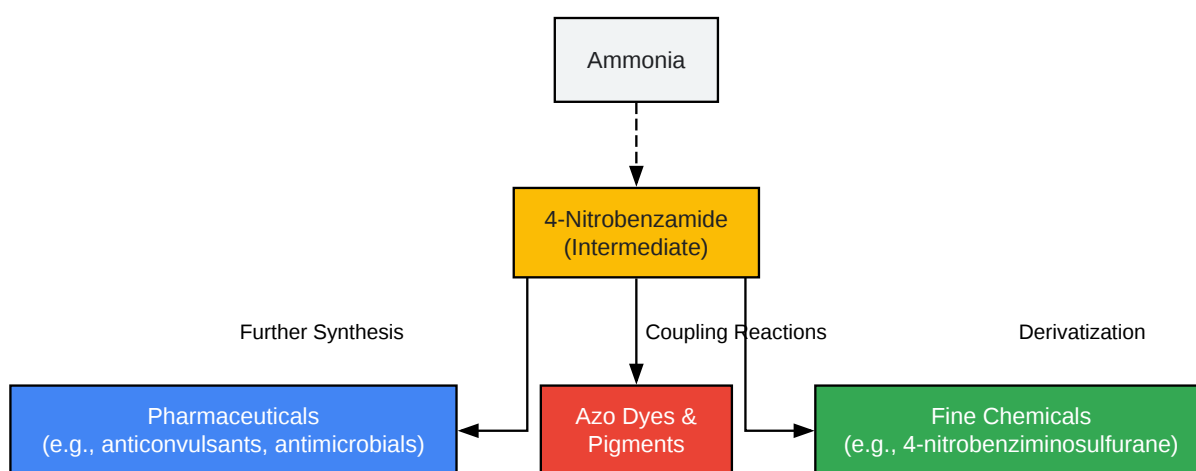
## Applications in Research and Industry

**4-Nitrobenzamide** is a versatile intermediate with significant applications in several fields:

- **Pharmaceutical Synthesis:** It is a crucial precursor in the synthesis of various Active Pharmaceutical Ingredients (APIs).[6] Its chemical structure allows for modifications to create molecules with potential therapeutic effects, including anticonvulsant, antimicrobial, and anti-inflammatory properties.[6][7]
- **Dye and Pigment Industry:** The compound serves as an intermediate in the production of azo dyes and pigments, contributing to the stability and light-fastness of colors in textiles, inks, and paints.[6][8]

- **Fine Chemical Synthesis:** It is a valuable building block in broader organic synthesis and proteomics research.[1] For instance, it is used in the preparation of 4-nitrobenzimosulfurane.[1][5]
- **Antimicrobial Research:** Derivatives of **4-nitrobenzamide**, particularly Schiff bases, have been synthesized and evaluated for their in-vitro antimicrobial activity.[9][10]

The following diagram illustrates the central role of **4-Nitrobenzamide** as a synthetic intermediate.



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Role of **4-Nitrobenzamide** as a key synthetic intermediate.

## Experimental Protocols

Detailed methodologies for the synthesis and characterization of **4-Nitrobenzamide** and its derivatives are crucial for reproducible research.

This protocol describes a method for producing **4-Nitrobenzamide** via the condensation of 4-nitrobenzoic acid with ammonia, utilizing a catalytic system.[7][11]

Materials:

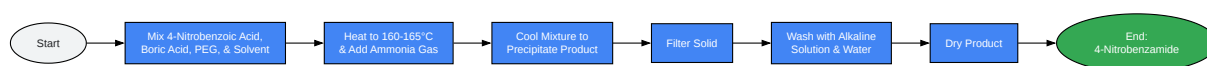
- 4-nitrobenzoic acid

- Ammonia gas
- Boric acid (catalyst)
- Polyethylene glycol (PEG) (co-catalyst)
- Solvent mixture (e.g., isopropylbenzene and toluene)
- Alkaline solution
- Water

Procedure:

- Charge a reaction flask with 4-nitrobenzoic acid, boric acid, and polyethylene glycol in a suitable solvent mixture.[7]
- Heat the mixture to 160-165 °C with constant stirring.[7]
- Bubble ammonia gas through the heated reaction mixture.
- Monitor the reaction for completion (e.g., via Thin Layer Chromatography).
- Upon completion, cool the mixture to allow the product to precipitate.
- Filter the solid precipitate.
- Wash the collected solid first with an alkaline solution and then with water.[7]
- Dry the final product to yield **4-Nitrobenzamide**.

The following diagram outlines the workflow for this synthesis protocol.



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Workflow for the synthesis of **4-Nitrobenzamide**.

This protocol outlines the synthesis of Schiff base derivatives from **4-nitrobenzamide**, which have been investigated for antimicrobial properties.[9]

## Materials:

- **4-Nitrobenzamide**
- Aryl aldehydes
- Methanol
- Concentrated H<sub>2</sub>SO<sub>4</sub> (catalyst)
- Ethyl acetate
- Brine solution
- Anhydrous sodium sulphate

## Procedure:

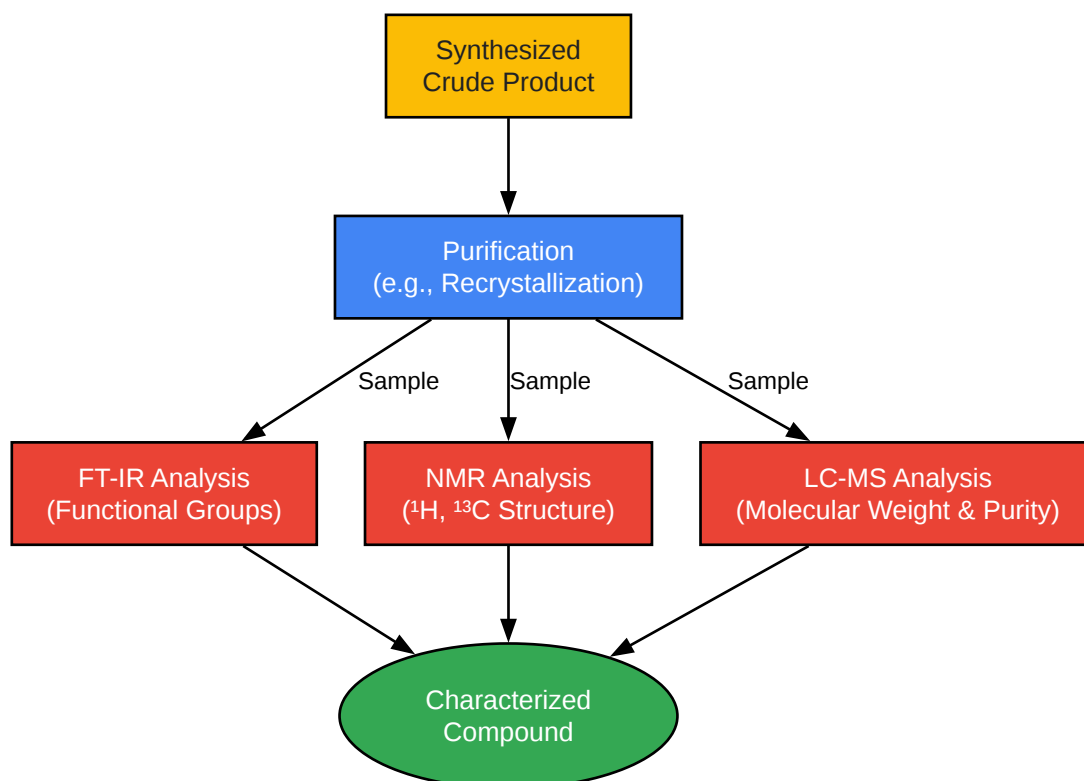
- Dissolve equimolar concentrations of **4-nitrobenzamide** (e.g., 0.5 g) and an aryl aldehyde (e.g., 0.25 g) in methanol (25 ml).[9]
- Add 2-3 drops of concentrated H<sub>2</sub>SO<sub>4</sub> as a catalyst.
- Reflux the mixture at 60 °C for 4-5 hours.[9]
- Remove the solvent under reduced pressure.
- Take up the residue in water and extract with ethyl acetate.
- Wash the organic layer with a brine solution, followed by a water wash.
- Dry the organic layer with anhydrous sodium sulphate.[9]
- Recrystallize the product from ethyl acetate to obtain the purified Schiff base derivative.

The structural characterization of **4-Nitrobenzamide** and its derivatives is typically performed using a combination of spectroscopic techniques.[9]

Table 2: Analytical Methods for Characterization

Technique	Purpose
Fourier-Transform Infrared Spectroscopy (FT-IR)	To identify characteristic functional groups (e.g., C=O, N-H, N=O).
Nuclear Magnetic Resonance ( $^1\text{H}$ -NMR, $^{13}\text{C}$ -NMR)	To determine the chemical structure and confirm the arrangement of protons and carbon atoms.
Liquid Chromatography-Mass Spectrometry (LC-MS)	To confirm the molecular weight of the synthesized compound and assess its purity.
High-Performance Liquid Chromatography (HPLC)	Used to determine the purity of 4-Nitrobenzamide, often with a standard of $\geq 99.0\%$ .[1]

The general workflow for the characterization of a synthesized derivative is shown below.



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General workflow for the analytical characterization.

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